丙草胺-甲酯

描述

科学研究应用

Flamprop-m-methyl has been extensively studied for its applications in various fields:

作用机制

Target of Action

Flamprop-m-methyl primarily targets the microtubules in plant cells . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division.

Mode of Action

Flamprop-m-methyl interacts with its targets, the microtubules, by disturbing their orientation . This disturbance leads to defective spindle and phragmoblast structures, which are essential for cell division . The compound’s mode of action is similar to that of mitotic disrupter herbicides .

Biochemical Pathways

The primary biochemical pathway affected by Flamprop-m-methyl is the cell division process . The compound severely interferes with the orientation of spindle and phragmoblast microtubules, leading to defective structures. This interference hampers regular cell plate deposition in cytokinesis, a crucial step in cell division .

Pharmacokinetics

It’s known that when seedlings are root treated with 50 microm of flamprop-m-methyl, cell division activity in meristematic root tip cells ceases within 4 hours . This suggests that the compound is rapidly taken up by the plant and exerts its effects quickly.

Result of Action

The result of Flamprop-m-methyl’s action is the inhibition of cell division in the treated plants . This is due to the disruption of microtubule orientation, which leads to defective spindle and phragmoblast structures, ultimately affecting cell division .

Action Environment

It’s important to note that the compound is toxic and should be handled with care to avoid contact with skin, eyes, or ingestion . It should also be stored and transported with appropriate protective measures, away from fire and flammable materials .

生化分析

Biochemical Properties

Flamprop-m-methyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit cell elongation and division in target plants, primarily through its interaction with microtubules . Flamprop-m-methyl affects the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . This interaction disrupts the normal process of mitosis, ultimately inhibiting plant growth.

Cellular Effects

Flamprop-m-methyl has profound effects on various types of cells and cellular processes. In plant cells, it disrupts cell division activity in meristematic root tip cells, leading to cessation of cell division within a few hours of treatment . The compound severely disturbs the orientation of spindle and phragmoblast microtubules, resulting in defective spindle and phragmoblast structures . This disruption hampers regular cell plate deposition during cytokinesis, affecting overall cell function and growth.

Molecular Mechanism

The molecular mechanism of flamprop-m-methyl involves its action as a mitotic disrupter herbicide with a new antimicrotubule mechanism of action . It affects the orientation of spindle and phragmoblast microtubules, possibly by minus-end microtubule disassembly . Unlike known microtubule disrupter herbicides, flamprop-m-methyl does not inhibit tubulin polymerization to microtubules in vitro . Instead, it disrupts the organization of microtubules, leading to a loss of spindle organization and condensed chromosomes in a state of prometaphase or metaphase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flamprop-m-methyl change over time. The compound is hydrolyzed to its biologically active form, flamprop, which then undergoes further conversion to a biologically inactive conjugate . This process affects the stability and degradation of the compound, influencing its long-term effects on cellular function. Studies have shown that flamprop-m-methyl can persist in soil systems and has moderate toxicity to aquatic species .

Dosage Effects in Animal Models

The effects of flamprop-m-methyl vary with different dosages in animal models. In mammals, following oral administration, metabolism and elimination occur within four days . Acute oral toxicity studies have shown that the compound has an LD50 of 1210 mg/kg in rats and 720 mg/kg in mice . At higher doses, flamprop-m-methyl can cause toxic or adverse effects, including inhibition of cell elongation and division in the stem .

Metabolic Pathways

Flamprop-m-methyl is involved in several metabolic pathways. In plants, it is hydrolyzed to the biologically active flamprop, which then undergoes conversion to a biologically inactive conjugate . This process involves various enzymes and cofactors that facilitate the hydrolysis and subsequent conversion of the compound. The metabolic pathways of flamprop-m-methyl play a crucial role in determining its efficacy and persistence in the environment.

Transport and Distribution

Flamprop-m-methyl is transported and distributed within cells and tissues through systemic absorption by leaves . The compound is translocated readily in the phloem of the leaves basipetally to the stem . This transport mechanism ensures that flamprop-m-methyl reaches its target sites within the plant, where it exerts its herbicidal effects. The distribution of the compound within the plant is crucial for its overall efficacy.

Subcellular Localization

The subcellular localization of flamprop-m-methyl is primarily within the microtubules of plant cells . The compound affects the orientation and organization of spindle and phragmoblast microtubules, leading to defective structures and disrupted cell division . This localization is essential for the compound’s activity and function, as it directly interacts with the microtubules to exert its herbicidal effects.

准备方法

Synthetic Routes and Reaction Conditions: Flamprop-m-methyl is synthesized through a chemical reaction involving 2,4-dichlorophenoxyacetic acid and methanol under acidic conditions . The reaction proceeds as follows:

Starting Materials: 2,4-dichlorophenoxyacetic acid and methanol.

Catalyst: Acidic catalyst, typically sulfuric acid.

Reaction Conditions: The reaction mixture is heated to reflux, allowing the esterification process to occur, resulting in the formation of flamprop-m-methyl.

Industrial Production Methods: Industrial production of flamprop-m-methyl follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalyst.

Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.

Purification: The product is purified through distillation and crystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions: Flamprop-m-methyl undergoes various chemical reactions, including:

Oxidation: Under oxidative conditions, flamprop-m-methyl can be oxidized to form corresponding carboxylic acids.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: Flamprop and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Flamprop-m-methyl is unique among herbicides due to its specific antimicrotubule mechanism of action. Similar compounds include:

Pendimethalin: Another mitotic disrupter herbicide that affects microtubule formation but with different chemical structure and properties.

Trifluralin: A pre-emergence herbicide that also disrupts microtubule formation but is used differently in agricultural practices.

Flamprop-m-methyl stands out due to its post-emergence application and specific action on wild oats and grass weeds, making it a valuable tool in crop management .

属性

IUPAC Name |

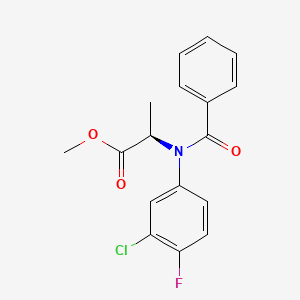

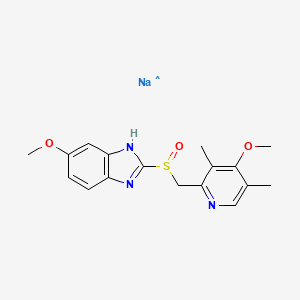

methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNIGDFIUWJJEV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058445 | |

| Record name | Flamprop-M-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63729-98-6 | |

| Record name | Flamprop M-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63729-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-M-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063729986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop-M-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-M-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP45R5QW9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Flamprop-M-Methyl exert its herbicidal effect?

A1: Flamprop-M-Methyl is classified as a mitotic disrupter herbicide [, , ]. Unlike other herbicides in this class, it disrupts plant cell division through a unique mechanism. While it does not inhibit tubulin polymerization in vitro, as observed with other mitotic disrupters [], it significantly affects the orientation and organization of spindle and phragmoplast microtubules within the plant cell []. This disruption is thought to occur through the enhancement of minus-end microtubule disassembly [], leading to defective spindle and phragmoplast structures, ultimately halting cell division [].

Q2: Are there any known cases of resistance to Flamprop-M-Methyl in weeds?

A2: While Flamprop-M-Methyl was initially considered a low-risk herbicide in terms of resistance development due to its unique mode of action, a wild oat (Avena ludoviciana) population resistant to the herbicide was identified in Australia in 2001 []. This population, with no prior exposure to Flamprop-M-Methyl, showed greater than 80% survival at the recommended application rate [], highlighting the potential for resistance development even with herbicides considered low-risk.

Q3: Which pasture grasses exhibit tolerance to Flamprop-M-Methyl?

A3: Research indicates that established seedlings of phalaris (Phalaris aquatica), cocksfoot (Dactylis glomerata), perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea) demonstrate some tolerance to Flamprop-M-Methyl [, ]. While these species might experience initial phytotoxicity and yield reduction, they are expected to recover [, ]. Notably, wallaby grass (Austrodanthonia richardsonii) exhibits a higher level of tolerance to Flamprop-M-Methyl compared to other grass species tested [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)

![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)

![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)

![1-(1-aminoisoquinolin-7-yl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1241651.png)

![2,4,6-Cycloheptatrien-1-one, 7-[[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]methyl]-2-methoxy-4-(1-methylethyl)-](/img/structure/B1241653.png)

![5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B1241657.png)